Product packaging for Fmoc-3-nitro-L-tyrosine(Cat. No.:CAS No. 136590-09-5)

Fmoc-3-nitro-L-tyrosine

Cat. No.: B557361
CAS No.: 136590-09-5
M. Wt: 448,43 g/mole
InChI Key: JZUZJVFERQWLNC-FQEVSTJZSA-N
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Description

Significance in Peptide Chemistry and Bio-functionalization

The primary application of Fmoc-3-nitro-L-tyrosine lies in solid-phase peptide synthesis (SPPS), a cornerstone technique in modern biochemistry and drug discovery. chemimpex.com The Fmoc protecting group is stable under the conditions required for peptide bond formation but can be easily removed with a mild base, allowing for the stepwise addition of more amino acids to build a peptide chain. wiley.com This compatibility with standard SPPS protocols makes the incorporation of 3-nitro-L-tyrosine into peptides a straightforward process. nih.gov

The presence of the nitro group on the tyrosine residue is of particular importance for several reasons:

Post-Syntbetic Modification: The nitro group can be chemically reduced to an amino group (-NH2). This newly formed amino group provides a reactive handle for further "bio-functionalization," such as attaching fluorescent probes, cross-linking agents, or other molecules to the peptide. This allows scientists to create custom peptides with specific functions for research or therapeutic purposes.

Studying Protein Nitration: Tyrosine nitration, the addition of a nitro group to tyrosine residues in proteins, is a post-translational modification that occurs in living organisms. portlandpress.com This modification is often associated with oxidative stress and has been implicated in a variety of diseases. portlandpress.comwikipedia.org By incorporating 3-nitro-L-tyrosine into synthetic peptides, researchers can create models to study the precise effects of nitration on protein structure, function, and interactions. portlandpress.com

Fluorescence Quenching: The nitrotyrosine residue can act as an efficient quencher of fluorescence. nih.gov This property is exploited in the design of internally quenched fluorescent substrates for enzymes. nih.gov In these substrates, a fluorescent group and the nitrotyrosine are positioned on either side of an enzyme cleavage site. In the intact peptide, the fluorescence is quenched. Upon cleavage by the enzyme, the fluorescent group is separated from the nitrotyrosine, resulting in a detectable increase in fluorescence. This provides a powerful tool for studying enzyme activity. nih.gov

Historical Context and Evolution of its Research Applications

The study of nitrated tyrosine residues predates the widespread use of this compound in peptide synthesis. The nitration of tyrosine was first observed in the early 20th century using strong nitrating agents. portlandpress.com However, its biological relevance became more apparent with the discovery of nitric oxide (•NO) as an endogenous signaling molecule and the identification of peroxynitrite as a biological nitrating agent. portlandpress.com

The development of Fmoc-based solid-phase peptide synthesis in the latter half of the 20th century revolutionized the ability of chemists to create synthetic peptides with high purity and yield. wiley.com This technological advance, coupled with the growing interest in the biological roles of protein nitration, set the stage for the increased use of this compound.

Initially, research focused on using this compound to create peptide-based tools to study enzyme kinetics and protein-protein interactions. nih.govnih.gov For instance, early work demonstrated its utility in creating substrates for endopeptidases like subtilisin and pepsin. nih.gov More recently, the applications have expanded significantly. Researchers now use this compound to:

Design sensors for detecting tyrosine nitration events within cells. nih.gov

Investigate the role of tyrosine nitration in neurodegenerative diseases.

Develop novel therapeutic peptides and enzyme inhibitors. chemimpex.com

The evolution of its applications reflects the broader advancements in chemical biology and our understanding of the complex roles that post-translational modifications play in health and disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20N2O7 B557361 Fmoc-3-nitro-L-tyrosine CAS No. 136590-09-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O7/c27-22-10-9-14(12-21(22)26(31)32)11-20(23(28)29)25-24(30)33-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20,27H,11,13H2,(H,25,30)(H,28,29)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUZJVFERQWLNC-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Fmoc 3 Nitro L Tyrosine Incorporation

Integration within Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) provides an efficient and established method for the assembly of peptide chains, and Fmoc-3-nitro-L-tyrosine is well-suited for this methodology. chemimpex.com The synthesis occurs on a solid support, or resin, allowing for the sequential addition of amino acids with simplified purification steps after each coupling reaction.

The use of the fluorenylmethyloxycarbonyl (Fmoc) group for the protection of the α-amino group is central to modern SPPS. jpt.com This strategy relies on an orthogonal protection scheme, where different protecting groups are removed under distinct chemical conditions. The Fmoc group is base-labile, typically removed by treatment with a piperidine (B6355638) solution in a polar aprotic solvent like dimethylformamide (DMF). semanticscholar.org This contrasts with the acid-labile protecting groups used for the side chains of other amino acids and for cleaving the final peptide from the resin support, which are typically removed with strong acids like trifluoroacetic acid (TFA).

This orthogonality is critical as it ensures that the side-chain protecting groups and the resin linkage remain intact during the repetitive removal of the N-terminal Fmoc group throughout the peptide assembly. semanticscholar.org The nitro group on the tyrosine side chain is stable to the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage, making this compound compatible with standard Fmoc-based SPPS protocols.

Table 1: Orthogonal Protection Scheme in Fmoc-SPPS

Protecting GroupFunctionDeprotection Condition
Fmoc α-Amine protection20% Piperidine in DMF
tBu, Trt, Pbf, etc. Side-chain protectionTrifluoroacetic Acid (TFA)
Resin Linker C-terminal anchoringTrifluoroacetic Acid (TFA)

This table illustrates the principle of orthogonality in Fmoc-SPPS, where different classes of protecting groups are removed by chemically distinct reagents, allowing for selective deprotection at different stages of the synthesis.

The efficiency of the coupling step, where the peptide bond is formed, is paramount for the successful synthesis of long peptides. The carboxyl group of the incoming this compound must be activated to facilitate nucleophilic attack by the deprotected N-terminal amine of the growing peptide chain on the solid support. jpt.com

A variety of coupling reagents, also known as activating agents, are available, each with its own advantages. Common classes include carbodiimides (e.g., DIC), phosphonium (B103445) salts (e.g., PyBOP), and uronium/aminium salts (e.g., HBTU, HATU). jpt.com For the incorporation of this compound, the choice of coupling reagent and additives can be optimized to maximize yield and minimize side reactions. The electron-withdrawing nature of the nitro group can influence the reactivity of the amino acid.

Table 2: Common Coupling Reagents for Fmoc-SPPS

Reagent ClassExamplesGeneral Characteristics
CarbodiimidesDIC (N,N'-Diisopropylcarbodiimide)Often used with additives like HOBt or Oxyma to suppress racemization.
Phosphonium SaltsPyBOP, PyAOPGenerally high coupling efficiency, but can be more expensive.
Uronium/Aminium SaltsHBTU, HATU, TBTUHighly efficient and fast-acting; widely used in automated synthesizers.

This table summarizes common classes of coupling reagents used in Fmoc-SPPS. The selection depends on factors like the specific amino acid sequence, cost, and desired reaction kinetics.

Research findings suggest that using 2 to 4 equivalents of the Fmoc-amino acid with activating agents like HBTU/HOBt in DMF provides effective coupling. The reaction times and temperatures are also critical parameters that need to be controlled to ensure complete coupling without promoting side reactions. Monitoring the completion of the coupling reaction, for instance with a ninhydrin (B49086) test, is a standard practice to ensure the peptide chain is elongated correctly. acs.org

One common issue in Fmoc-SPPS is aspartimide formation, which can occur when an aspartic acid residue is followed by certain amino acids like glycine, asparagine, or arginine. iris-biotech.de This is catalyzed by the basic conditions of Fmoc deprotection. nih.gov While not directly involving nitrotyrosine, its presence in a sequence prone to this side reaction requires careful optimization of deprotection conditions, such as using a less basic deprotection reagent or adding additives. semanticscholar.org

Another consideration is the potential for diketopiperazine formation, especially when proline is one of the first two amino acids coupled to the resin. iris-biotech.de This can lead to the cleavage of the dipeptide from the resin. Using dipeptide building blocks can help mitigate this issue. iris-biotech.de

Regarding this compound itself, while the nitro group is generally stable, prolonged exposure to the piperidine used for Fmoc deprotection can potentially lead to degradation. Shorter deprotection cycles can help to minimize this. During the final cleavage from the resin with TFA, the strong acidic environment can potentially lead to the reduction of the nitro group to an amine. The addition of scavengers, such as triisopropylsilane (B1312306) (TIS), to the cleavage cocktail can help to mitigate this unwanted reduction.

Optimization of Coupling Reagents and Reaction Conditions for this compound

Selective Functionalization and Post-Synthetic Modifications Involving the Nitro Group of this compound

A key advantage of incorporating 3-nitro-L-tyrosine into peptides is the chemical reactivity of the nitro group, which allows for selective post-synthetic modifications. biosynth.com This opens up avenues for creating peptides with unique functionalities.

The most common post-synthetic modification of nitrotyrosine-containing peptides is the reduction of the nitro group to an amino group, forming 3-amino-L-tyrosine. nih.gov This transformation introduces a new primary amine into the peptide side chain. A widely used and effective reducing agent for this purpose is sodium dithionite (B78146) (Na₂S₂O₄). bu.eduresearchgate.netbmbreports.orgacs.org The reduction is typically carried out in an aqueous buffer solution. rsc.org

Table 3: Conditions for the Reduction of Nitrotyrosine

ReagentTypical ConditionsReference
Sodium Dithionite (Na₂S₂O₄)Aqueous buffer (e.g., Borate buffer pH 9.4), short incubation time (e.g., 1 min) rsc.org

This table provides an example of the conditions used for the chemical reduction of the nitro group in a nitrotyrosine residue to an amine functionality.

This reduction results in a significant change in the physicochemical properties of the peptide. For instance, the conversion to the more polar aminotyrosine causes a hydrophilic shift, which can be observed as a change in retention time during reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.net

The newly introduced aromatic amine of 3-amino-L-tyrosine has a pKa that is significantly lower than that of the ε-amino group of lysine (B10760008) (pKa ≈ 4.7 vs. ≈ 10.5). bu.edu This difference in basicity allows for selective chemical reactions to be performed on the aminotyrosine residue under mildly acidic conditions (e.g., pH 5), where other amine groups in the peptide chain, such as the N-terminus and lysine side chains, are protonated and thus less reactive. bu.edu

This selective reactivity enables a range of subsequent derivatizations. For example, the aminotyrosine can be reacted with amine-specific labeling reagents, such as biotin (B1667282) derivatives (e.g., Sulfo-NHS-S-S-Biotin), to facilitate affinity capture and purification of the modified peptides. bu.edubmbreports.org This strategy is valuable in proteomics for the enrichment and identification of nitrotyrosine-containing peptides from complex biological samples. bmbreports.org Other modifications could include the attachment of fluorophores for fluorescence-based studies or cross-linking agents to study peptide-protein interactions.

Applications of Fmoc 3 Nitro L Tyrosine in Advanced Peptide and Protein Science

Design and Synthesis of Bioactive Peptides Incorporating 3-nitro-L-tyrosine Residuesbenchchem.comchemimpex.comchemimpex.comnih.gov

The primary application of Fmoc-3-nitro-L-tyrosine lies in its use as a building block in solid-phase peptide synthesis (SPPS). chemimpex.com The Fmoc group provides temporary protection for the amino group, allowing for the sequential addition of amino acids to a growing peptide chain. This compatibility with standard SPPS protocols makes the site-specific incorporation of 3-nitro-L-tyrosine into peptide sequences a straightforward process. The presence of the nitro group on the tyrosine residue imparts unique characteristics to the resulting peptides, influencing their structure, function, and interactions with biological targets. portlandpress.com

Development of Enzyme Inhibitors and Receptor Ligandsbenchchem.comchemimpex.comportlandpress.com

The introduction of a 3-nitro-L-tyrosine residue can significantly alter the binding affinity and specificity of a peptide for its target enzyme or receptor. chemimpex.comnih.gov The nitro group is electron-withdrawing, which can modify the electronic environment of the peptide and influence its interaction with the active site of an enzyme or the binding pocket of a receptor. nih.gov This has been exploited in the development of potent and selective enzyme inhibitors. chemimpex.com For instance, peptides incorporating 3-nitro-L-tyrosine have been designed to target specific proteases, where the modified residue can enhance binding and inhibitory activity. nih.gov

A notable example involves the hirudin-thrombin system, a critical interaction in blood coagulation. nih.gov By replacing a key tyrosine residue in hirudin with 3-nitro-L-tyrosine, researchers were able to create analogs with altered binding affinities for thrombin. nih.gov This approach not only provided insights into the binding dynamics but also demonstrated the potential for designing novel anticoagulant peptides. nih.gov

Peptide ModificationTargetEffectReference
Hirudin analog with 3-nitro-L-tyrosineThrombinAltered binding affinity nih.gov

Modulating and Investigating Protein-Protein Interactionsbenchchem.comportlandpress.com

The nitration of tyrosine residues is a naturally occurring post-translational modification that can impact protein structure and function. portlandpress.com By incorporating this compound into synthetic peptides, scientists can mimic this modification and investigate its effects on protein-protein interactions. nih.gov The introduction of the nitro group can disrupt or enhance these interactions by altering the local conformation and electrostatic properties of the peptide. researchgate.net

For example, studies on the 14-3-3 family of regulatory proteins have utilized the genetic encoding of 3-nitro-tyrosine to understand how nitration affects their ability to bind to client proteins. nih.govbiorxiv.org Research has shown that nitration at specific tyrosine residues within the binding groove of 14-3-3 can abolish its interaction with partner proteins, suggesting that this modification could be a regulatory mechanism in cellular signaling pathways. nih.govbiorxiv.org This highlights the utility of 3-nitro-L-tyrosine in dissecting complex biological networks. nih.gov

Bioconjugation Strategies Utilizing this compound Derivativesbenchchem.comchemimpex.commdpi.com

The nitro group of 3-nitro-L-tyrosine offers a unique chemical handle for bioconjugation, the process of linking a peptide to another molecule. chemimpex.com The nitro group can be selectively reduced to an amino group, which can then be used for subsequent chemical modifications. chemimpex.com This versatility allows for the attachment of various functionalities, including drugs, imaging agents, and targeting moieties. chemimpex.comchemimpex.com

Creation of Targeted Drug Delivery Systemsbenchchem.comchemimpex.com

The ability to conjugate drugs to peptides containing 3-nitro-L-tyrosine opens up possibilities for creating targeted drug delivery systems. chemimpex.comchemimpex.com By attaching a therapeutic agent to a peptide that specifically binds to a receptor overexpressed on cancer cells, for instance, the drug can be delivered directly to the site of disease, minimizing off-target effects. The reduction of the nitro group to an amine provides a convenient point of attachment for the drug molecule.

Development of Advanced Molecular Probes for Biological Systemsbenchchem.comchemimpex.comportlandpress.combiosynth.com

This compound is instrumental in the development of sophisticated molecular probes for studying biological processes. chemimpex.combiosynth.com The unique spectroscopic properties of the 3-nitrotyrosine (B3424624) residue make it an excellent tool for various analytical techniques. nih.gov

One key application is in Förster Resonance Energy Transfer (FRET) studies. nih.gov 3-nitrotyrosine can act as an energy acceptor, quenching the fluorescence of a nearby donor fluorophore, such as tryptophan. nih.gov When the peptide probe binds to its target, a conformational change can alter the distance between the donor and acceptor, leading to a measurable change in fluorescence. This principle has been used to develop internally quenched fluorescent substrates for proteases. nih.gov Cleavage of the peptide by the enzyme separates the donor and acceptor, resulting in an increase in fluorescence that can be used to quantify enzyme activity. nih.gov

Probe TypePrincipleApplicationReference
FRET-based peptide substrateIntramolecular fluorescence quenchingMeasuring endopeptidase activity nih.gov
Spectroscopic probeChanges in UV/Vis absorption upon bindingInvestigating protein-protein interactions nih.gov

Utilization in Biosensors and Analytical Chemistrychemimpex.combldpharm.com

The unique properties of this compound and its derivatives have led to their use in the development of biosensors and other analytical tools. chemimpex.comresearchgate.net Molecularly imprinted polymers (MIPs) have been created to selectively recognize 3-nitro-L-tyrosine, which is a biomarker for oxidative stress. researchgate.net These MIPs can be used as recognition elements in sensors for the detection of this important molecule in biological samples. researchgate.net

Furthermore, this compound itself can be used in analytical methods. It serves as an intermediate in the synthesis of fluorogenic substrates used for the determination of tyrosine residues in peptides by high-performance liquid chromatography (HPLC). biosynth.com The ability to create peptides with site-specific incorporation of 3-nitro-L-tyrosine also aids in mass spectrometry-based proteomics for studying protein nitration. chemimpex.com

Development of Analytical Methods for Detection and Quantification

The accurate detection and quantification of this compound are crucial for monitoring its purity as a reagent in peptide synthesis and for studying its role in various biochemical assays. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a primary and widely adopted method for the analysis and purity assessment of this compound.

A common approach involves using reverse-phase HPLC, which separates compounds based on their hydrophobicity. For this compound, a C18 column is frequently employed, utilizing a mobile phase consisting of a gradient of acetonitrile (B52724) and water. The presence of the nitro group allows for strong UV absorbance, making UV detection a sensitive and effective technique. The recommended wavelength for detection is 265 nm, which corresponds to a significant absorption peak for the nitro group. Purity levels of ≥97.0% or ≥98% as determined by HPLC are often reported for commercially available this compound. sigmaaldrich.comchemimpex.com

Beyond standard HPLC-UV, more advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer higher sensitivity and specificity, which is particularly valuable when analyzing complex biological samples. While specific LC-MS/MS methods for this compound are not extensively detailed in the literature, methods developed for the closely related compound, 3-nitro-L-tyrosine, provide a strong framework. For instance, a sensitive and specific LC-MS/MS method for the simultaneous quantification of free 3-nitro-L-tyrosine in human plasma has been developed. mdpi.com This method, which utilizes a C18 column and a gradient of 0.1% formic acid in water and 0.1% formic acid in methanol, achieves low limits of detection (LOD) and quantification (LOQ). mdpi.com Such methodologies can be adapted for the analysis of this compound, likely requiring optimization of the mobile phase and mass spectrometry parameters to account for the properties of the Fmoc protecting group.

The validation of these analytical methods is essential to ensure they are fit for their intended purpose. nih.gov Key validation parameters include specificity, linearity, range, accuracy, precision, and the limits of detection and quantification. nih.gov For example, a validated HPLC-based method for 3-nitrotyrosine in various biological matrices reported a linear calibration curve and a short analysis time of less than 15 minutes per sample. nih.gov The specificity of the method for 3-nitrotyrosine was confirmed with detection at 356 nm. nih.govipp.pt

Below is a table summarizing typical analytical methods and their parameters relevant to the analysis of this compound and related compounds.

Analytical TechniqueColumnMobile PhaseDetection MethodKey Parameters/FindingsReference
Reverse-Phase HPLCC18Acetonitrile-water gradientUV at 265 nmStandard method for purity assessment of this compound.
HPLCC180.5% CH3COOH:MeOH:H2O (15:15:70)UV/DAD at 215, 276, and 356 nmDeveloped for 3-nitrotyrosine; 356 nm found to be most specific. LOD and LOQ in the µg/L range. nih.govipp.pt
LC-MS/MSC18A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in MethanolPositive Electrospray Ionization (ESI)Developed for free 3-nitro-L-tyrosine. LOD: 0.030 ng/mL; LOQ: 0.100 ng/mL. mdpi.com

Application in Molecularly Imprinted Polymers (MIPs) for Selective Recognition

This compound has proven to be a valuable template molecule for the synthesis of Molecularly Imprinted Polymers (MIPs). MIPs are synthetic polymers engineered with recognition sites that are complementary in shape, size, and functionality to a target molecule, enabling highly selective binding. nih.gov The use of the Fmoc protecting group on the α-amino group of 3-nitro-L-tyrosine is critical in this context, as it prevents unwanted electrostatic interactions between the terminal charged group of the amino acid and the functional monomer during polymerization. nih.govmdpi.com

The synthesis of MIPs selective for this compound typically involves the co-polymerization of a functional monomer and a cross-linker in the presence of the template molecule. After polymerization, the template is removed, leaving behind specific recognition cavities. The choice of the functional monomer is a key factor influencing the binding affinity and selectivity of the resulting MIP. researchgate.net

A study systematically investigated the influence of different functional monomers on the efficiency of the molecular imprinting process for this compound. mdpi.comresearchgate.net Five different MIPs were synthesized using acidic (acrylic acid, methacrylic acid), neutral (methacrylamide), and basic (2-vinylpyridine, 4-vinylpyridine) functional monomers. mdpi.comresearchgate.net The binding properties of these MIPs were evaluated using batch rebinding experiments and analyzed with Scatchard plots to determine the association constants (Ka) and the maximum number of binding sites (Bmax). nih.govresearchgate.net

The results of this research demonstrated that the MIP prepared with 2-vinylpyridine (B74390) (2-VP) as the functional monomer exhibited the highest binding affinity for this compound. nih.govresearchgate.net This was attributed to the favorable ionic interactions between the hydroxyl group of the template molecule and the pyridinyl groups of the polymer matrix. researchgate.net In contrast, the non-imprinted control polymers (NIPs), synthesized under the same conditions but without the template, showed negligible binding affinity, confirming that the selective recognition is a result of the imprinting process. mdpi.comresearchgate.net

The detailed findings on the binding properties of the different MIPs synthesized with this compound as the template are presented in the interactive table below.

MIP IDFunctional MonomerMonomer TypeAssociation Constant (Ka) (M⁻¹)Maximum Number of Binding Sites (Bmax) (µmol/g)Reference
MIP1Acrylic Acid (AA)Acidic1.56 x 10⁴1.39 nih.govresearchgate.net
MIP2Methacrylic Acid (MAA)Acidic1.75 x 10⁴1.25 nih.govresearchgate.net
MIP3Methacrylamide (MAM)Neutral0.89 x 10⁴0.98 nih.govresearchgate.net
MIP42-Vinylpyridine (2-VP)Basic2.49 x 10⁴1.45 nih.govresearchgate.net
MIP54-Vinylpyridine (4-VP)Basic2.11 x 10⁴1.30 nih.govresearchgate.net

These findings underscore the potential of using this compound in the development of highly selective MIPs for applications in separation science, sensing, and as artificial receptors. researchgate.net

Role of Fmoc 3 Nitro L Tyrosine and Its Derivatives in Mechanistic and Biophysical Investigations

Spectroscopic Probes for Protein-Ligand Interactions

The 3-nitrotyrosine (B3424624) residue possesses distinct spectroscopic characteristics that make it an effective intrinsic probe for studying the intricacies of protein-ligand binding events. nih.gov Unlike its parent amino acid, tyrosine, 3-nitrotyrosine has a pKa for its phenolic hydroxyl group that is approximately 1000-fold lower (around 6.8), making its absorption properties highly sensitive to pH and its local microenvironment. nih.gov

3-nitrotyrosine is an excellent acceptor for Fluorescence Resonance Energy Transfer (FRET) applications. nih.gov It is virtually non-fluorescent and its absorption spectrum (300-450 nm) significantly overlaps with the fluorescence emission spectra of tryptophan (Trp) and tyrosine (Tyr), which act as natural donors within proteins. nih.gov This property allows for the precise measurement of intermolecular distances and binding affinities.

A notable application is in the study of the hirudin-thrombin interaction, a critical protease-inhibitor system. nih.gov Researchers synthesized analogs of hirudin's N-terminal domain (residues 1-47) by replacing Tyr3 with 3-nitrotyrosine, a process facilitated by using Nα-Fmoc-3-nitrotyrosine in the peptide synthesis. nih.gov Upon binding of the nitrotyrosine-containing hirudin analog to thrombin, the intrinsic fluorescence of thrombin's tryptophan residues was quenched by approximately 50%. This quenching is a direct result of energy transfer from the enzyme's tryptophan donors to the inhibitor's nitrotyrosine acceptor. nih.gov By titrating the enzyme with the modified inhibitor and monitoring the fluorescence change, precise binding affinities (Kd) can be determined with high sensitivity, often in the low nanomolar range. nih.gov The combination of 2-aminobenzoyl (Abz) and 3-nitrotyrosine is another commonly used FRET pair in the design of protease substrates. acs.org

Table 1: Binding and Inhibition Data for Hirudin Analogs Interacting with Thrombin Data derived from FRET and enzymatic assays at pH 8.0 and 25°C. A negative ΔΔGb indicates tighter binding than the natural fragment.

Hirudin AnalogKd (nM)Ki (nM)ΔΔGb (kcal/mol)
Wild-Type (WT)-130 ± 100
S2R-1.8 ± 0.1-1.7
Y3NT120 ± 10-+0.1
S2R/Y3NT2.0 ± 0.1--1.6
Source: nih.gov

The significant shift in the absorption spectrum of 3-nitrotyrosine upon ionization provides a sensitive handle for UV/Vis absorption spectroscopy to probe conformational changes and the microenvironment at a protein's binding interface. nih.gov At acidic pH, the neutral phenol (B47542) form of nitrotyrosine has a prominent absorption band around 355 nm, while at basic pH, the ionized phenate form displays a major band at 422 nm. nih.gov

In the hirudin-thrombin study, difference absorption spectroscopy revealed that upon binding to thrombin at pH 8, the 3-nitrotyrosine residue in the hirudin analog transitioned from its predominantly ionized (phenate) state in solution to a protonated (phenol) state within the complex. nih.gov This spectral change indicates that the binding pocket on thrombin provides a more acidic or hydrophobic environment that favors the neutral form of the nitrotyrosine side chain. nih.gov This ability to report on the protonation state offers a high-resolution view of the electrostatic environment at the protein-ligand interface, providing valuable data for understanding the structural basis of molecular recognition. nih.govnih.gov The use of spectrophotometric titration to monitor such pH-dependent spectral changes is a foundational technique for characterizing the ionization behavior of tyrosine residues and their modified counterparts in proteins. nih.gov

Applications in Fluorescence Resonance Energy Transfer (FRET) Studies

Understanding Nitrosative Stress and Protein Modifications Through 3-nitro-L-tyrosine

Beyond its use as a synthetic probe, 3-nitro-L-tyrosine is a naturally occurring post-translational modification formed in vivo under conditions of oxidative and nitrosative stress. portlandpress.compnas.org Its detection serves as a crucial molecular "footprint" indicating the presence of reactive nitrogen species (RNS). mdpi.comtandfonline.com

The formation of 3-nitrotyrosine in biological systems is a low-yield but highly significant process. pnas.org It is not formed by the direct reaction of nitric oxide (•NO) with tyrosine. Instead, its generation primarily occurs through free radical pathways. portlandpress.compnas.org A key mechanism involves the one-electron oxidation of a tyrosine residue to a tyrosyl radical (Tyr•). This radical then undergoes a near-diffusion-controlled reaction with nitrogen dioxide (•NO₂) to form 3-nitrotyrosine. portlandpress.compnas.org

The necessary precursors, Tyr• and •NO₂, are typically generated from the potent RNS peroxynitrite (ONOO⁻). portlandpress.com Peroxynitrite is formed from the rapid reaction between superoxide (B77818) radicals (O₂•⁻) and nitric oxide (•NO). pnas.orgroyalsocietypublishing.org The subsequent decay of peroxynitrite, especially in the presence of carbon dioxide, yields the carbonate radical (CO₃•⁻) and •NO₂, both of which are potent agents for tyrosine nitration. portlandpress.compnas.org Other pathways, such as those involving heme peroxidases, can also contribute to nitration. portlandpress.com

Because it is a stable end-product of these reactions, 3-nitrotyrosine has become a widely accepted biomarker for RNS-mediated damage in a vast range of pathological conditions, including neurodegenerative diseases, cardiovascular disease, and inflammation. portlandpress.comtandfonline.comnih.govresearchgate.net While free 3-nitrotyrosine can be detected, its levels may be confounded by dietary intake; therefore, the analysis of protein-bound 3-nitrotyrosine is considered a more reliable indicator of endogenous nitrosative stress. nih.gov

Table 2: Key Reactive Species in the Biological Formation of 3-Nitrotyrosine

Precursor SpeciesRole in Nitration Pathway
Nitric Oxide (•NO)Reacts with superoxide to form peroxynitrite. pnas.org
Superoxide (O₂•⁻)Reacts with nitric oxide to form peroxynitrite. pnas.org
Peroxynitrite (ONOO⁻)A key nitrating agent that decays to form direct oxidants and •NO₂. portlandpress.com
Tyrosyl Radical (Tyr•)An essential intermediate formed by one-electron oxidation of tyrosine. portlandpress.com
Nitrogen Dioxide (•NO₂)Reacts rapidly with the tyrosyl radical to form the final 3-nitrotyrosine product. portlandpress.compnas.org
Carbonate Radical (CO₃•⁻)A strong one-electron oxidant, formed from peroxynitrite and CO₂, that can generate tyrosyl radicals. portlandpress.com
Source: portlandpress.compnas.org

Self-Assembly and Material Science Applications

The introduction of the Fmoc (9-fluorenylmethyloxycarbonyl) group to 3-nitro-L-tyrosine not only serves as a protecting group in peptide synthesis but also imparts a strong propensity for self-assembly into ordered supramolecular structures. researchgate.netbeilstein-journals.org This behavior is driven by a combination of non-covalent interactions, including π-π stacking of the aromatic fluorenyl moieties, hydrogen bonding, and hydrophobic interactions. frontiersin.orgsjtu.edu.cn

Fmoc-3-nitro-L-tyrosine (FNT) has been shown to be an effective low-molecular-weight hydrogelator, capable of forming self-supporting supramolecular hydrogels. researchgate.netresearchgate.net These hydrogels form in aqueous buffer solutions across a broad pH range, typically from 4.5 to 8.5. researchgate.netnih.gov The resulting material consists of a nanofibrillar network that entraps large amounts of water. researchgate.net

The properties of the FNT hydrogel are highly dependent on pH. researchgate.netresearchgate.net At acidic pH, the gel is colorless, while it becomes increasingly yellow as the pH is raised towards 8.5, corresponding to the deprotonation of the nitrotyrosine's phenolic group. researchgate.net Studies using techniques such as scanning and transmission electron microscopy (SEM/TEM) have visualized the entangled, fibrous architecture of the hydrogel network. researchgate.net Furthermore, rheological experiments demonstrate that these hydrogels exhibit thixotropic behavior, meaning they can undergo a gel-to-sol transition under mechanical stress (like shaking) and then rapidly reform to a gel state when the stress is removed. researchgate.netnih.govmdpi.com This shear-thinning and self-healing property makes them potentially suitable as injectable biomaterials. researchgate.netnih.gov

Table 3: pH-Dependent Properties of this compound (FNT) Hydrogels Observations based on hydrogels formed in 50 mM phosphate (B84403) buffer.

pHGel AppearanceKey Property
4.5Colorless, TransparentEnhanced gelation efficiency. researchgate.net
7.0Yellow, TransparentThixotropic and injectable at physiological pH. researchgate.net
8.5Prominent YellowDemonstrates clear pH-responsive color change. researchgate.net
Source: researchgate.net

Future Directions and Research Perspectives for Fmoc 3 Nitro L Tyrosine

Integration with Emerging Technologies in Chemical Biology

The incorporation of Fmoc-3-nitro-L-tyrosine into peptides and proteins opens avenues for sophisticated biochemical and cellular analysis through its synergy with cutting-edge technologies.

One of the key areas of application is in the study of protein-protein interactions using Förster Resonance Energy Transfer (FRET) . The nitrotyrosine residue can function as an effective energy acceptor from donor fluorophores like tryptophan. nih.gov This has been demonstrated in studies of the hirudin-thrombin interaction, where replacing a native tyrosine with 3-nitrotyrosine (B3424624) allowed for sensitive detection of binding affinity and structural dynamics in the low nanomolar range. nih.gov The energy transfer from tryptophan residues in thrombin to the incorporated nitrotyrosine in the hirudin analog provided a direct measure of the interaction. nih.gov

The compound is also integral to the development of fluorescent probes and sensors . chemimpex.com It can be used to create fluorogenic substrates for enzyme assays or modified to become fluorescent itself. biosynth.com A notable application is the design of a turn-off fluorescent protein sensor for tyrosine nitration. nih.gov In this system, a protein motif was engineered to bind terbium, and upon nitration of a key tyrosine residue, the fluorescence was quenched, providing a sensitive method to detect sub-stoichiometric nitration events. nih.gov

Furthermore, this compound is being utilized in the development of molecularly imprinted polymers (MIPs) . researchgate.net These "artificial receptors" are designed to selectively bind a target molecule. Water-compatible MIPs have been created using the Fmoc derivative of 3-nitro-L-tyrosine as a template, demonstrating their potential for use as solid-phase extraction materials to detect and quantify 3-nitro-L-tyrosine, a marker for oxidative stress, in biological samples like urine. researchgate.net

In the field of proteomics, antibody-based enrichment strategies are being optimized to identify nitrotyrosine-containing proteins, which are often present at very low levels. nih.gov Synthesizing nitrotyrosine-containing peptides using this compound is crucial for validating these methods and for raising specific antibodies against nitrated protein epitopes. nih.govrevistadechimie.ro A recent study successfully identified over 2,600 nitrotyrosine-containing peptides, many of which were previously unreported, by optimizing an immunoprecipitation workflow, and validated the findings using synthetic peptides. nih.gov

Table 1: Applications of this compound in Emerging Technologies

TechnologyApplicationResearch Finding
Förster Resonance Energy Transfer (FRET) Studying protein-protein interactions. nih.govUsed as an energy acceptor to probe the hirudin-thrombin binding affinity at nanomolar concentrations. nih.gov
Fluorescent Probes Development of sensors for biological processes. chemimpex.comnih.govIncorporated into a protein tag to create a "turn-off" sensor for detecting tyrosine nitration. nih.gov
Molecularly Imprinted Polymers (MIPs) Creating artificial receptors for selective detection. researchgate.netUsed to synthesize water-compatible MIPs for the selective extraction of 3-nitro-L-tyrosine from urine. researchgate.net
Antibody-Based Proteomics Identifying and validating sites of protein nitration. nih.govrevistadechimie.roEssential for synthesizing peptide standards to validate immunoprecipitation-based enrichment of nitrated proteins. nih.gov

Challenges and Innovations in Synthetic Strategies and Applications

While this compound is compatible with standard solid-phase peptide synthesis (SPPS), its use presents specific challenges that are driving innovations in synthetic chemistry. chemimpex.com

A primary challenge is the potential for side reactions. The acidic nature of the nitrotyrosine phenol (B47542) can lead to the formation of phenolate (B1203915) under standard coupling conditions, which may result in a substantial number of side products. nih.gov Another significant issue is the hydrophobicity conferred by the nitro group, which can decrease the solubility of the growing peptide chain, complicating synthesis and purification. This poor solubility is a known cause of synthetic problems in SPPS, leading to incomplete reactions and difficult characterization. nih.gov Furthermore, like in all Fmoc-based SPPS, aspartimide formation remains a serious side reaction if aspartic acid is present in the sequence, leading to multiple impurities. nih.gov

To address these challenges, several innovative strategies have been developed.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction kinetics and improve yields. For the Fmoc protection step, one study reported a 92% yield using microwave heating, compared to 85% with conventional methods, while also significantly reducing the reaction time from hours to minutes.

Another key innovation is the in situ protection of the nitrotyrosine side chain . nih.gov While this compound is often used without a side-chain protecting group, strategies have been developed to protect the phenol after the initial amide coupling. nih.gov This can be achieved by converting it to an acetate (B1210297) ester or a silyl (B83357) ether, which prevents side reactions in subsequent steps of the peptide synthesis. nih.gov

Table 2: Synthetic Challenges and Innovative Solutions

ChallengeDescriptionInnovative Solution
Side Reactions The unprotected nitrotyrosine phenolate can cause side product formation during coupling. nih.govIn situ side chain protection : Converting the phenol to a silyl ether or acetate ester after coupling. nih.gov
Low Coupling Efficiency Incomplete reaction of the amino acid with the peptide chain. Microwave-assisted synthesis : Accelerates reaction kinetics and improves yields. Pre-activation : Activating the amino acid for 5 minutes before adding to the resin.
Peptide Solubility The hydrophobicity of the nitro group can reduce the solubility of the peptide, hindering synthesis and purification. Solvent System Modification : Using solvent mixtures like DMSO or DMF with >20% water. Sequence Design : Flanking the nitrotyrosine with charged amino acids (e.g., lysine (B10760008), glutamate).
Aspartimide Formation A common side reaction in Fmoc SPPS involving aspartic acid residues, leading to multiple impurities. nih.govBackbone Protection : Using building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH for critical Asp-Gly sequences. nih.gov

Q & A

Q. What are the primary applications of Fmoc-3-nitro-L-tyrosine in peptide synthesis?

this compound is used to introduce nitro groups into peptide backbones, enabling post-synthetic modifications such as selective reduction to amino groups for further functionalization (e.g., crosslinking or fluorophore conjugation). Its Fmoc protection allows compatibility with standard solid-phase peptide synthesis (SPPS) protocols. The nitro group’s electron-withdrawing properties also stabilize intermediates during coupling reactions .

Q. How should this compound be stored to maintain stability?

Store the compound at 2–8°C in a dry, sealed container to prevent hydrolysis of the Fmoc group and degradation of the nitro moiety. Prolonged exposure to light or moisture may lead to partial deprotection or nitro group reduction, which can be monitored via HPLC or mass spectrometry .

Q. What analytical methods are recommended for characterizing this compound purity?

Use reverse-phase HPLC with UV detection (λ = 265 nm for nitro group absorption) and electrospray ionization mass spectrometry (ESI-MS) to confirm molecular weight (448.42 g/mol). NMR (¹H and ¹³C) can verify structural integrity, particularly the Fmoc aromatic protons (δ 7.2–7.8 ppm) and nitro group proximity effects on tyrosine protons .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in SPPS?

  • Coupling Conditions : Use 2–4 equivalents of the amino acid with activating agents like HBTU/HOBt in DMF.
  • Nitro Group Stability : Avoid prolonged exposure to strong bases (e.g., piperidine) during Fmoc deprotection, as nitro groups may partially degrade. Instead, use shorter deprotection cycles (2 × 2 min in 20% piperidine/DMF) .
  • Side Reactions : Monitor for nitro reduction to amine under acidic conditions (e.g., TFA cleavage), which can be mitigated by adding scavengers like triisopropylsilane (TIS) .

Q. What strategies resolve contradictions in enzymatic activity data when using nitro-tyrosine-modified peptides?

Discrepancies often arise from nitro group interactions with enzyme active sites. For example:

  • Kinetic Assays : Compare activity of nitro-tyrosine peptides with native tyrosine controls to isolate steric/electronic effects.
  • Structural Analysis : Use X-ray crystallography or molecular dynamics simulations to map nitro group positioning relative to catalytic residues .

Q. How does this compound compare to other tyrosine derivatives (e.g., 3-chloro or 3-methyl) in peptide design?

  • Reactivity : The nitro group is more electron-withdrawing than chloro or methyl groups, altering peptide electronic properties and hydrogen-bonding capacity.
  • Functionalization : Unlike chloro or methyl groups, the nitro group can be reduced to an amine for subsequent bioconjugation (e.g., NHS ester coupling) .

Q. What are the challenges in synthesizing water-soluble peptides containing this compound?

The nitro group’s hydrophobicity can reduce solubility. Mitigation strategies include:

  • Solvent Systems : Use DMSO or DMF with >20% H₂O for purification.
  • Sequence Design : Incorporate charged residues (e.g., lysine, glutamate) adjacent to nitro-tyrosine .

Methodological Notes

  • Synthesis Troubleshooting : If coupling efficiency drops below 90%, pre-activate the amino acid for 5 min before resin addition .
  • Safety : Nitro compounds may release NO₂ under strong acidic/basic conditions; conduct reactions in a fume hood .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.